molecular formula C14H13BrN2O3 B12184790 methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

Cat. No.: B12184790
M. Wt: 337.17 g/mol
InChI Key: VWFUUHWGLKLRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound that features a pyrrole ring, a bromine substituent, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate involves its interaction with specific molecular targets. The bromine substituent and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[5-chloro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
  • Methyl N-{[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate
  • Methyl N-{[5-iodo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate

Uniqueness

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl N-{[5-bromo-2-(1H-pyrrol-1-yl)phenyl]carbonyl}glycinate is a complex organic compound with notable biological activities, particularly in the context of cancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN2O3, with a molecular weight of 337.17 g/mol. The compound features a pyrrole ring, a bromine atom, and a glycinate ester, which contribute to its unique reactivity and biological profile.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant anticancer properties . Its mechanism of action appears to involve the inhibition of cancer cell proliferation through various pathways.

The compound's biological activity is largely attributed to its structural components:

  • Pyrrole Ring : Known for its role in various biological processes, the pyrrole moiety enhances the compound's interaction with biomolecules.
  • Bromine Substituent : The presence of bromine often increases the compound's reactivity and can influence its binding affinity to target proteins.

Anticancer Activity

Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)29 - 59Induces apoptosis via caspase activation
MCF-7 (breast cancer)40 - 204Cell cycle arrest and apoptosis induction

In HepG2 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax , while downregulating the anti-apoptotic protein Bcl-2 . This suggests a potential for therapeutic applications in treating liver cancer and possibly other malignancies .

Case Studies and Comparative Analysis

A comparative analysis with other similar compounds reveals that this compound shares structural similarities with several known anticancer agents. For example:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylateContains bromine and pyrazoleFocused on pyrazole chemistry
5-bromo-6-methyl-2-oxo-1,2-dihydropyridineDihydropyridine structureDifferent biological activities
4-bromo-5-(4-fluorophenyl)-1H-pyrazolePyrazole with fluorine substitutionDifferent electronic properties due to fluorine

These comparisons highlight the unique aspects of this compound, particularly its dual functionality that may enhance its efficacy against specific cancer types .

Future Directions in Research

Further studies are warranted to elucidate the detailed mechanisms underlying the anticancer effects of this compound. Investigating its interactions at the molecular level could provide insights into optimizing its structure for enhanced biological activity.

Potential Therapeutic Applications

Given its promising activity against cancer cell lines, this compound may hold potential as a lead candidate for drug development in oncology. Future research should focus on:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the pathways involved in its anticancer effects.

Properties

Molecular Formula

C14H13BrN2O3

Molecular Weight

337.17 g/mol

IUPAC Name

methyl 2-[(5-bromo-2-pyrrol-1-ylbenzoyl)amino]acetate

InChI

InChI=1S/C14H13BrN2O3/c1-20-13(18)9-16-14(19)11-8-10(15)4-5-12(11)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,16,19)

InChI Key

VWFUUHWGLKLRJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)Br)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.